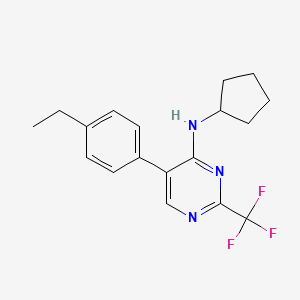![molecular formula C8H6BrNO4 B12910520 3-Isoxazolidinone, 2-[(5-bromo-2-furanyl)carbonyl]- CAS No. 61982-46-5](/img/structure/B12910520.png)
3-Isoxazolidinone, 2-[(5-bromo-2-furanyl)carbonyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Bromofuran-2-carbonyl)isoxazolidin-3-one is a heterocyclic compound that features both a furan ring and an isoxazolidinone moiety. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the bromine atom on the furan ring adds to its reactivity and potential for further functionalization.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-bromofuran-2-carbonyl)isoxazolidin-3-one can be achieved through various methods. One common approach involves the cyclization of β-alkynyl hydroxamic acids catalyzed by gold(I) complexes. For instance, the reaction of N-substituted α-alkynyl hydroxamic acids with gold(I) catalysts such as Au(PPh₃)SbF₆ under mild conditions results in the formation of isoxazolidin-3-ones . This method is advantageous due to its high selectivity and mild reaction conditions.
Industrial Production Methods: Industrial production of 2-(5-bromofuran-2-carbonyl)isoxazolidin-3-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the use of environmentally friendly reagents and catalysts is preferred to minimize the environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(5-Bromofuran-2-carbonyl)isoxazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-diones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The bromine atom on the furan ring can be substituted with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base or catalyst.
Major Products:
Oxidation: Formation of furan-2,3-diones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted furan derivatives.
Wissenschaftliche Forschungsanwendungen
2-(5-Bromofuran-2-carbonyl)isoxazolidin-3-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the synthesis of fine chemicals and as a precursor for various industrial applications.
Wirkmechanismus
The mechanism of action of 2-(5-bromofuran-2-carbonyl)isoxazolidin-3-one involves its interaction with specific molecular targets. For instance, derivatives of this compound have shown binding affinity to enzymes such as cyclooxygenase-2 (COX-2), suggesting potential anti-inflammatory properties . The compound may inhibit the enzyme’s activity by binding to its active site, thereby blocking the conversion of arachidonic acid to prostaglandins.
Vergleich Mit ähnlichen Verbindungen
2-(5-Bromofuran-2-carbonyl)isonicotinohydrazide: This compound shares the bromofuran moiety but differs in its functional groups and overall structure.
Isoxazolidin-3-one derivatives: Various derivatives with different substituents on the isoxazolidinone ring exhibit similar reactivity and applications.
Uniqueness: 2-(5-Bromofuran-2-carbonyl)isoxazolidin-3-one is unique due to the combination of the bromofuran and isoxazolidinone moieties, which confer distinct reactivity and potential for diverse applications in medicinal chemistry and organic synthesis.
Eigenschaften
CAS-Nummer |
61982-46-5 |
|---|---|
Molekularformel |
C8H6BrNO4 |
Molekulargewicht |
260.04 g/mol |
IUPAC-Name |
2-(5-bromofuran-2-carbonyl)-1,2-oxazolidin-3-one |
InChI |
InChI=1S/C8H6BrNO4/c9-6-2-1-5(14-6)8(12)10-7(11)3-4-13-10/h1-2H,3-4H2 |
InChI-Schlüssel |
QFQIIYCLRNBHKM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CON(C1=O)C(=O)C2=CC=C(O2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Methyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B12910437.png)



![N-[(4-Chlorophenyl)methyl]-N-(cyclopropylmethyl)pyrrolidin-3-amine](/img/structure/B12910460.png)





![4-[(4-Chlorophenyl)methyl]-5,8-dimethoxyisoquinoline](/img/structure/B12910501.png)
![3-(benzo[d]thiazol-2-yl)-6,8-dibromo-2-phenylquinazolin-4(3H)-one](/img/structure/B12910504.png)
![2-[(2,6-Diphenylpyrimidin-4-yl)oxy]-N,N-dimethylethan-1-amine](/img/structure/B12910505.png)

